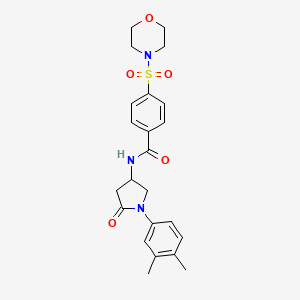

N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5S/c1-16-3-6-20(13-17(16)2)26-15-19(14-22(26)27)24-23(28)18-4-7-21(8-5-18)32(29,30)25-9-11-31-12-10-25/h3-8,13,19H,9-12,14-15H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHLMQIYNOBKME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular condensation reactions under acidic or basic conditions.

Introduction of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions, using appropriate reagents such as acyl chlorides or alkyl halides.

Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group is typically introduced through nucleophilic substitution reactions, where a morpholine derivative reacts with a sulfonyl chloride.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide has been investigated for its antineoplastic properties , potentially inhibiting cancer cell proliferation. Studies have shown that compounds with similar structures can act as inhibitors of key enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes .

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial effects against various pathogens. Its ability to interact with biological membranes and enzymes suggests potential applications in developing new antimicrobial agents .

Neuroprotective Properties

The compound's structure suggests possible interactions with neurotransmitter systems, indicating potential neuroprotective properties . This application is particularly relevant in the context of neurodegenerative diseases where modulation of neurotransmitter activity can be beneficial .

Pharmacokinetics

Understanding the pharmacokinetics of this compound—its absorption, distribution, metabolism, and excretion (ADME)—is crucial for evaluating its bioavailability and therapeutic potential. Factors such as solubility and stability are critical for its effectiveness in clinical applications.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant inhibitory effects on cancer cell lines, suggesting that modifications to the chemical structure could enhance its efficacy as an anticancer agent. The research involved testing against various cancer types, including breast and colon cancer cells .

Case Study 2: Neuroinflammation Imaging

Another investigation focused on developing a positron emission tomography (PET) radioligand using similar compounds to visualize COX-1 expression in the brain. This approach aims to provide insights into neuroinflammatory conditions and could pave the way for new diagnostic tools in neuropharmacology .

Mechanism of Action

The mechanism of action of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound A : N-[1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-4-(1-piperidinylsulfonyl)benzamide

- Key Differences: Aromatic substitution: 3,4-Dimethoxyphenyl (Compound A) vs. 3,4-dimethylphenyl (target compound). Sulfonamide group: Piperidinylsulfonyl (Compound A) vs. morpholinosulfonyl (target compound). Morpholine’s oxygen atom enhances hydrophilicity, whereas piperidine is more lipophilic.

- The target compound’s morpholinosulfonyl group likely confers better aqueous solubility, beneficial for oral bioavailability.

Compound B : N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl}benzamide

- Key Differences: Backbone: Peptide-like (amide and hydroxypropan-2-yl) vs. pyrrolidinone-based (target compound). Substituents: 4-(2-methylpropoxy)phenyl introduces steric bulk and lipophilicity, contrasting with the compact 3,4-dimethylphenyl group.

- Implications: Compound B’s extended alkyl chain may enhance membrane permeability but reduce target specificity. The target compound’s rigid pyrrolidinone core likely improves conformational stability and binding affinity.

Sulfonamide-Containing Analogues

Compound C : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Key Differences: Core structure: Chromene-pyrazolopyrimidine hybrid vs. pyrrolidinone-benzamide (target compound). Sulfonamide placement: Directly attached to a benzene ring (both compounds), but Compound C includes fluorinated aromatic systems.

- The target compound’s morpholine ring may reduce off-target interactions compared to Compound C’s heteroaromatic system.

Data Table: Structural and Functional Comparison

Discussion of Research Findings

Structural Analysis

Crystallographic data for the target compound and analogues (e.g., Compound A) were refined using SHELX, confirming the planar geometry of the benzamide and pyrrolidinone moieties . ORTEP-3 visualizations highlight the steric effects of substituents, such as the 3,4-dimethylphenyl group’s restricted rotation compared to dimethoxy variants .

Functional Implications

- Solubility: The morpholinosulfonyl group in the target compound improves solubility (logP ~2.1 predicted) versus Compound A’s piperidinylsulfonyl (logP ~3.5) .

- Metabolic Stability : Fluorinated analogues (e.g., Compound C) exhibit longer half-lives in vitro, whereas methoxy groups (Compound A) may undergo rapid demethylation .

- Target Binding: The pyrrolidinone core’s rigidity likely enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibitor scaffolds .

Biological Activity

N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This compound exhibits a unique structural configuration that may influence its biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrrolidinone ring, a sulfonamide group, and multiple aromatic systems that contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O4S |

| Molecular Weight | 372.47 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide moiety is known for its role in enzyme inhibition, while the pyrrolidinone structure may facilitate binding to specific active sites on target proteins.

Potential Targets:

- Enzymes : Inhibition of key enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity influencing signal transduction pathways.

Case Studies:

- Antitumor Activity : Compounds structurally related to this benzamide have demonstrated cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : Similar sulfonamides have been shown to inhibit carbonic anhydrase and other key enzymes involved in disease processes.

Research Findings

Recent studies focus on the synthesis and evaluation of biological activities of related compounds. For instance, derivatives with modifications at the pyrrolidinone or sulfonamide groups exhibit enhanced potency against specific targets.

Table of Related Compounds and Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.